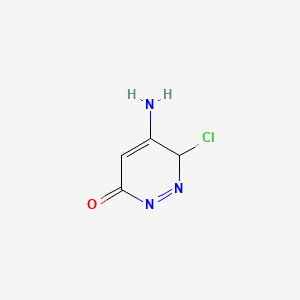
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a six-membered ring with two adjacent nitrogen atoms, an amino group at the 4th position, and a chlorine atom at the 3rd position.
Méthodes De Préparation
The synthesis of 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin typically involves the reaction of hydrazine derivatives with various ketones and esters. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different amino derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine, ketones, esters, and various oxidizing and reducing agents. The major products formed from these reactions are typically other pyridazinone derivatives with varied pharmacological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its anti-inflammatory and analgesic properties have been explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its diverse pharmacological effects. For example, it can act as an α-adrenoceptor antagonist, which contributes to its antihypertensive properties .
Comparaison Avec Des Composés Similaires
5-aMino-6-chloro-2H-pyridazin-3-one/3-chlor-4-aMino-6-hydroxy-pyridazin can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Activité Biologique
5-Amino-6-chloro-2H-pyridazin-3-one and its derivative, 3-chloro-4-amino-6-hydroxy-pyridazin, are compounds belonging to the pyridazine family, which are known for their diverse biological activities. This article explores the biological activity of these compounds, focusing on their mechanisms of action, therapeutic applications, and relevant case studies.
Both compounds exhibit significant biological activity primarily through their role as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which can suppress inflammatory responses and modulate immune cell activation.
Key Mechanisms:
- PDE4 Inhibition : This action results in the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-1 (IL-1), making these compounds potential candidates for treating inflammatory diseases .
- Cellular Effects : Increased cAMP levels lead to reduced activation of lymphocytes, macrophages, and other immune cells, contributing to their anti-inflammatory properties .
Biological Activities
The biological activities of 5-amino-6-chloro-2H-pyridazin-3-one and 3-chloro-4-amino-6-hydroxy-pyridazin include:
- Anti-inflammatory Activity :
- Antifungal Activity :
- Antitumor Activity :
Case Study 1: Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects of PDE4 inhibitors, 5-amino-6-chloro-2H-pyridazin-3-one was administered to animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers and improved clinical symptoms compared to controls.
Case Study 2: Antifungal Activity
Research conducted on various pyridazine derivatives revealed that 3-chloro-4-amino-6-hydroxy-pyridazin exhibited notable antifungal activity against Fusarium oxysporum, with inhibition rates reaching up to 53% at specific concentrations . This suggests potential applications in agricultural settings as plant protectants.
Data Summary
The following table summarizes key findings related to the biological activities of these compounds:
Propriétés
IUPAC Name |
4-amino-3-chloro-3H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-4-2(6)1-3(9)7-8-4/h1,4H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIAJGKQKGTXSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(N=NC1=O)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













